Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Overview
Description
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic peptide derivative used in various scientific research applications. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a ®-2,3-di(palmitoyloxy)-propyl group. This compound is primarily utilized in solid-phase peptide synthesis due to its stability and ease of handling.
Mechanism of Action
Target of Action
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a derivative of cysteine, an amino acid, and is used in the synthesis of peptides . The primary targets of this compound are peptide chains where it is incorporated during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group of the compound serves as a temporary protecting group for the amino group during the synthesis . It is removed before the addition of the next amino acid residue .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptide chains . The compound, being a derivative of cysteine, can be incorporated into peptide chains during synthesis . This can affect the structure and function of the resulting peptides .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH would largely depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s structure, size, charge, and other characteristics .
Result of Action
The result of the compound’s action is the formation of peptide chains with specific sequences . These peptides can have various biological activities depending on their sequence and structure . The successful synthesis of peptide chains can be confirmed by various analytical techniques .
Action Environment
The action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide synthesis . The stability of the compound can also be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected cysteine to a solid resin. The ®-2,3-di(palmitoyloxy)-propyl group is then introduced through a series of coupling reactions using appropriate reagents and conditions. The Fmoc group is removed using a base, such as piperidine, to allow for further peptide chain elongation.
Industrial Production Methods
Industrial production of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine ready for further modifications.
Scientific Research Applications
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: Development of peptide-based therapeutics and drug delivery systems.
Industry: Production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys-OH: Lacks the ®-2,3-di(palmitoyloxy)-propyl group, making it less hydrophobic.
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH: The (S)-enantiomer of the compound, which may exhibit different biological activities.
Uniqueness
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its specific ®-2,3-di(palmitoyloxy)-propyl modification, which imparts distinct hydrophobic properties and enhances its stability in biological systems. This makes it particularly useful in applications requiring membrane interaction and stability.
Properties
IUPAC Name |
(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-MDZGPYHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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